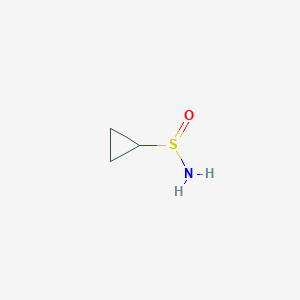
Cyclopropanesulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanesulfinamide is a fascinating chemical compound with the molecular formula C3H7NO2S. It is characterized by a cyclopropane ring attached to a sulfinamide group. This compound is widely used in organic synthesis, drug development, and material science due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropanesulfinamide can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and automated systems to maintain precise control over reaction conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .
化学反応の分析
Types of Reactions: Cyclopropanesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropanesulfonamide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to cyclopropylamine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; conducted in polar solvents.
Major Products:
Oxidation: Cyclopropanesulfonamide.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropanesulfinamides depending on the nucleophile used.
科学的研究の応用
Cyclopropanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of cyclopropanesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making this compound a valuable tool in studying biological processes .
類似化合物との比較
Cyclopropanesulfinamide can be compared with other similar compounds such as:
Cyclopropanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Cyclopropylamine: Lacks the sulfinamide group, making it less versatile in chemical reactions but useful as a precursor in synthesis.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
This compound stands out due to its unique reactivity and versatility in various chemical and biological applications.
特性
IUPAC Name |
cyclopropanesulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c4-6(5)3-1-2-3/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRKPATFBGNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














